Sodium 2-hexyldecanoate
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;2-hexyldecanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32O2.Na/c1-3-5-7-9-10-12-14-15(16(17)18)13-11-8-6-4-2;/h15H,3-14H2,1-2H3,(H,17,18);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJBYSIMNLVXLRD-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(CCCCCC)C(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31NaO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20968370 | |
| Record name | Sodium 2-hexyldecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20968370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
536-37-8 | |
| Record name | 2-Hexyldecanoic acid sodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000536378 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium 2-hexyldecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20968370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium 2-hexyldecanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.847 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM 2-HEXYLDECANOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65104G179D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-hexyldecanoate typically involves the neutralization of 2-hexyldecanoic acid with sodium hydroxide. The reaction can be represented as follows:
C16H32O2+NaOH→C16H31NaO2+H2O
This reaction is usually carried out in an aqueous medium under controlled temperature and pH conditions to ensure complete neutralization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions ensures the production of a high-quality product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: Sodium 2-hexyldecanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylate derivatives.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol group.
Substitution: The sodium ion can be replaced by other cations in substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like silver nitrate (AgNO3) can facilitate cation exchange.
Major Products Formed:
Oxidation: Formation of carboxylate derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of new salts with different cations.
Scientific Research Applications
Sodium 2-hexyldecanoate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and formulations.
Biology: Employed in the study of lipid metabolism and as a model compound in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of cosmetics, detergents, and other personal care products.
Mechanism of Action
The mechanism of action of sodium 2-hexyldecanoate involves its interaction with lipid membranes and proteins. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and transport mechanisms.
Molecular Targets and Pathways:
Lipid Membranes: Integration into lipid bilayers can modulate membrane properties.
Proteins: Interaction with membrane-bound proteins can influence their function and activity.
Comparison with Similar Compounds
Structural and Functional Comparisons
Sodium 2-Hexyldecanoate vs. Sodium 2-Ethylhexanoate
- Structure: Sodium 2-ethylhexanoate (C8H15O2Na) has a shorter branched chain (ethyl group at the second carbon of a hexanoate chain) compared to the longer hexyl-decanoate chain in this compound.
- Applications: this compound is primarily used in LNPs for mRNA delivery due to its optimal balance of hydrophobicity and biocompatibility . Sodium 2-ethylhexanoate is employed as a corrosion inhibitor, surfactant, or catalyst in polymer synthesis, reflecting its smaller size and higher solubility in organic solvents .
This compound vs. Sodium Chloroacetate (C2H3ClO2Na)
- Structure: Sodium chloroacetate contains a chlorine substituent on the carboxylate chain, introducing electronegativity and reactivity absent in this compound.
- Hazards: Sodium chloroacetate poses significant health risks (e.g., skin/eye irritation, toxicity upon ingestion) due to its reactive chlorine group, whereas this compound is designed for biocompatibility in drug delivery .
This compound vs. Sodium 1-Hexanesulfonate (C6H13NaO3S)
- Functional Group: Sodium 1-hexanesulfonate is a sulfonate salt, differing from the carboxylate group in this compound.
- Applications: Sulfonates like sodium 1-hexanesulfonate are used in ion-pair chromatography and detergents, leveraging their strong acidity and solubility, while carboxylates like this compound excel in lipid-based formulations .
Research Findings and Performance Metrics
- Lipid Nanoparticle Efficiency: this compound-based LNPs exhibit superior encapsulation efficiency (>90%) for mRNA compared to shorter-chain carboxylates, attributed to its longer hydrophobic tail enhancing membrane stability .
- Synthesis Scalability: Continuous flow synthesis of 2-hexyldecanoate esters achieves >95% yield under optimized conditions (100°C, 4 min residence time), outperforming batch methods .
- Toxicity Profile: this compound demonstrates negligible cytotoxicity in vitro, unlike sodium chloroacetate, which requires stringent handling protocols .
Biological Activity
Sodium 2-hexyldecanoate is a sodium salt derived from 2-hexyldecanoic acid, characterized by its unique branched carbon chain structure. This compound has garnered attention for its diverse biological activities, particularly in the fields of biochemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, applications in drug delivery, and comparative studies with similar compounds.
- Molecular Formula : C₁₆H₃₁NaO₂
- Molecular Weight : Approximately 278.4 g/mol
- Physical Form : Colorless to light yellow liquid; soluble in water due to its ionic nature.
The synthesis of this compound typically involves the neutralization of 2-hexyldecanoic acid with sodium hydroxide, as shown in the following reaction:
This compound exhibits amphiphilic properties , allowing it to integrate into lipid bilayers. This interaction can modulate membrane fluidity and permeability, influencing various cellular processes such as signal transduction and transport mechanisms.
Molecular Targets and Pathways
- Lipid Membranes : Alters membrane properties by integrating into lipid bilayers.
- Proteins : Interacts with membrane-bound proteins, potentially influencing their function and activity.
Biological Applications
This compound has been investigated for several applications:
- Surfactant and Emulsifying Agent : Commonly utilized in formulations across the food, cosmetic, and pharmaceutical industries due to its ability to stabilize emulsions.
- Drug Delivery Systems : Research indicates that it can act as a carrier molecule for drug delivery, encapsulating drugs and facilitating controlled release within biological systems.
- Lipid Metabolism Studies : Employed in biochemical assays to study lipid metabolism due to its structural similarities to natural lipids.
Case Studies and Research Findings
Recent studies have highlighted the potential of this compound in various biomedical applications:
-
Drug Delivery Research :
- A study demonstrated that this compound could encapsulate hydrophobic drugs effectively, enhancing their solubility and bioavailability. This property is particularly beneficial for formulating oral or injectable drug preparations.
-
Cell Membrane Interaction :
- Research focused on how this compound affects cell membranes showed that it could alter membrane dynamics, which may influence cellular signaling pathways. This effect was observed in vitro using cell cultures treated with varying concentrations of the compound.
-
Comparative Study with Other Compounds :
- In a comparative analysis with sodium 2-octyldecanoate and sodium 2-butyldecanoate, this compound exhibited distinct physicochemical properties that made it more effective in certain applications requiring specific interactions with lipid membranes.
Comparative Analysis Table
| Compound | Molecular Weight | Solubility | Key Applications |
|---|---|---|---|
| This compound | ~278.4 g/mol | Water-soluble | Drug delivery, emulsification |
| Sodium 2-Octyldecanoate | ~292.5 g/mol | Water-soluble | Similar applications but lower efficacy in drug delivery |
| Sodium 2-Butyldecanoate | ~246.4 g/mol | Water-soluble | Less effective due to shorter chain length |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
